Comparative Reactivity: (2,3-Dihydro-1H-inden-2-yl)boronic Acid vs. Corresponding Pinacol Ester in Suzuki Coupling
Direct comparative data for this specific compound is limited. However, class-level inference from structurally related arylboronic acids demonstrates that the free boronic acid form is significantly more reactive than its corresponding pinacol ester derivative [1]. This is a well-established principle in Suzuki-Miyaura chemistry. The (2,3-dihydro-1H-inden-2-yl)boronic acid pinacol ester (CAS 608534-44-7) is commercially available [2] but, based on the established class behavior, is expected to require longer reaction times and produce lower yields compared to the free acid.
| Evidence Dimension | Relative Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | Free boronic acid form (expected high reactivity) |
| Comparator Or Baseline | Corresponding pinacol ester derivative (CAS 608534-44-7) (lower reactivity) |
| Quantified Difference | Data not available for this specific compound; class-level inference indicates pinacol esters are less reactive, require longer reaction times, and give generally lower yields than free boronic acids [1]. |
| Conditions | General Suzuki-Miyaura coupling conditions (palladium catalyst, base, solvent). |
Why This Matters
This informs procurement: researchers should order the free acid for maximum reactivity and yield in standard Suzuki couplings, reserving the pinacol ester for specialized applications requiring enhanced bench stability or iterative coupling strategies.
- [1] Prieto, M.; Zurita, E.; Rosa, E.; Muñoz, L.; Lloyd-Williams, P.; Giralt, E. J. Org. Chem. 2004, 69, 20, 6812-6820. View Source
- [2] CAS Common Chemistry. 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN 608534-44-7). View Source
